2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide
Description
2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is a synthetic small molecule characterized by a pyrazolo-pyrimidinone core substituted with a 4-chlorophenylmethyl group, an ethyl-methyl side chain, and a sulfanyl-linked acetamide moiety bearing a 2-methoxyphenyl substituent.
Properties
IUPAC Name |
2-[6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O3S/c1-4-30-22-21(15(2)28-30)27-24(29(23(22)32)13-16-9-11-17(25)12-10-16)34-14-20(31)26-18-7-5-6-8-19(18)33-3/h5-12H,4,13-14H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELFTPDNIWCWQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is a pyrazolo-pyrimidine derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
The molecular formula for this compound is with a molecular weight of 528.03 g/mol. Key chemical properties include:
- LogP: 3.5319
- LogD: 3.5316
- Polar Surface Area: 75.064 Ų
- Hydrogen Bond Acceptors: 9
- Hydrogen Bond Donors: 1
Research indicates that compounds within the pyrazolo-pyrimidine class often exhibit their biological effects through inhibition of key enzymes and pathways involved in cell proliferation and survival. Specifically, this compound may act as an inhibitor of various kinases and enzymes involved in tumor growth and inflammation.
Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrazolo derivatives, including this compound. It has shown promising results in various cancer cell lines:
These findings suggest that the compound may inhibit cell growth effectively in breast and colon cancer models.
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory activity. Pyrazolo derivatives are known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX and LOX.
Case Studies
- Study on MCF7 Cell Line : A study reported that derivatives similar to this compound exhibited significant cytotoxicity against the MCF7 breast cancer cell line with an IC50 value of approximately 0.39 µM, indicating strong potential for further development as an anticancer agent .
- Kinase Inhibition : Another investigation into pyrazolo derivatives revealed that they could inhibit Aurora-A kinase activity, which is critical for cell cycle regulation and mitosis . This suggests that the compound may interfere with cancer cell proliferation by targeting specific kinases.
Comparison with Similar Compounds
Tanimoto Coefficient and Fingerprint-Based Comparisons
Using fingerprint-based methods, such as Morgan fingerprints or MACCS keys, the Tanimoto coefficient quantifies structural overlap. For instance, in studies of HDAC inhibitors, compounds with ≥70% similarity to reference drugs (e.g., SAHA) showed comparable pharmacokinetic properties . Applied to 2-({6-[(4-chlorophenyl)methyl]-...}acetamide, analogs like 5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine derivatives (e.g., compound 13 in ) share overlapping motifs (e.g., methoxyphenyl and chlorophenyl groups) but differ in core heterocycles. A hypothetical Tanimoto score for such a pair might fall between 0.4–0.6, indicating moderate similarity .
Table 1: Structural Similarity Metrics
Molecular Networking and MS/MS Fragmentation
Molecular networking via MS/MS data clusters compounds with cosine scores >0.7, indicating high spectral similarity .
Bioactivity Profile Clustering
Hierarchical clustering of bioactivity profiles (e.g., NCI-60 cytotoxicity data) groups compounds with shared modes of action. For example, demonstrated that structurally related pyridines and pyrimidines cluster by bioactivity, suggesting the target compound may align with kinase or protease inhibitors .
Table 2: Bioactivity Clustering of Analogous Compounds
| Compound Class | Target Pathway | Similarity to Target Compound | Reference |
|---|---|---|---|
| Pyrazolo-pyrimidinones | Kinase inhibition | High (structural overlap) | |
| Chlorophenyl acetamides | HDAC/Protease | Moderate |
Proteomic Interaction Signatures (CANDO Platform)
The CANDO platform predicts functional behavior by comparing proteome-wide interaction signatures. Dissimilarity in signatures may indicate off-target effects. For instance, compounds with chlorophenyl and methoxyphenyl groups (like the target molecule) often interact with cytochrome P450 isoforms and kinases, whereas ethyl-methyl substitutions may shift specificity toward inflammatory targets (e.g., COX-2) .
QSAR and Docking Variability
QSAR models implicitly compare compounds against entire chemical libraries. The target compound’s sulfanyl group may enhance solubility but reduce membrane permeability compared to non-sulfurated analogs . Docking studies (e.g., ) show that minor structural changes (e.g., substitution at the 4-chlorophenyl group) alter binding affinities by 1–2 kcal/mol, significantly impacting target selectivity .
Key Research Findings
Structural Motifs Govern Bioactivity: The 4-chlorophenyl and methoxyphenyl groups are associated with kinase and HDAC inhibition, but the pyrazolo-pyrimidinone core may confer unique selectivity .
Proteomic Divergence : Despite structural similarity to pyrrolo-thiazolo-pyrimidines (), proteomic interaction signatures suggest distinct off-target profiles, particularly in metabolic enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
